Comparative CYP2E1 Enzyme Inhibition Potency vs. 3,5-Dichloroaniline
In a study screening 44 halogenated aniline derivatives for inhibition of human cytochrome P450 2E1 (CYP2E1), 3,4-dichloroaniline demonstrated an IC₅₀ of 8.0 μM. This was 13% more potent than its closest structural isomer, 3,5-dichloroaniline, which exhibited an IC₅₀ of 9.2 μM under identical assay conditions [1]. Both compounds were significantly more active than the positive control inhibitor, diethyldithiocarbamate (DDTC, IC₅₀ = 8.9 μM).
| Evidence Dimension | Inhibition of human CYP2E1 enzyme activity (quinoline 3-hydroxylation) |
|---|---|
| Target Compound Data | IC₅₀ = 8.0 μM |
| Comparator Or Baseline | 3,5-Dichloroaniline (CAS 626-43-7): IC₅₀ = 9.2 μM; DDTC (positive control): IC₅₀ = 8.9 μM |
| Quantified Difference | 3,4-DCA is 1.15-fold more potent (13% lower IC₅₀) than 3,5-DCA |
| Conditions | Recombinant human CYP2E1 microsomes from baculovirus-transfected insect cells; substrate: quinoline; detection: fluorescence (Ex=355 nm, Em=460 nm) |
Why This Matters
This quantifies the differential metabolic interaction, informing risk assessment in co-exposure scenarios and guiding selection for studies where CYP2E1 modulation is critical.
- [1] Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Biological and Pharmaceutical Bulletin, 2005, 28(7), 1221-1223. View Source
